5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
5-[(4-Chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a structurally complex heterocyclic compound featuring a quinoline core fused with a [1,3]dioxolane ring. Key substituents include a 4-chlorophenylmethyl group at position 5 and a 4-ethoxybenzoyl group at position 7. Its synthesis typically involves multi-step routes, including iodination and Pd/C-catalyzed hydrogenation, as observed in related compounds .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO5/c1-2-31-19-9-5-17(6-10-19)25(29)21-14-28(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)30/h3-12,14H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYCWSWMOAUBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H20ClNO5
- Molecular Weight : 461.9 g/mol
- CAS Number : 902507-14-6
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that derivatives related to this compound exhibit notable antibacterial properties. For instance:
- Compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- The compound's effectiveness as an acetylcholinesterase inhibitor was also noted, which is crucial for treating neurodegenerative diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- In vitro studies have shown that related quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines .
- The mechanism of action often involves the modulation of cell signaling pathways associated with growth and survival .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Binding Interactions : Docking studies have illustrated how this compound interacts with target proteins at the molecular level, enhancing its pharmacological effectiveness .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Omar et al. (1996) | Demonstrated anti-inflammatory and anticancer effects in vitro. |
| Kumar et al. (2009) | Showed significant cytotoxicity against various cancer cell lines. |
| Zhang et al. (2014) | Reported antitumor activity in animal models. |
| El-Din et al. (2015) | Highlighted antiproliferative effects against specific cancer types. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituent groups on the quinoline-dioxolane scaffold. These modifications significantly influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Substituent Variations at Position 7
*Estimated based on substituent contributions.
†Predicted using analogous compounds' data.
Halogen Substituent Variations at Position 5
Core Modifications and Hybrid Scaffolds
- Imidazo[2,1-b]thiazole-coupled derivatives (e.g., 7l, 7m, 7o in ): These compounds integrate imidazo-thiazole moieties, enhancing anticancer activity. For example, 7l (Cl-substituted) and 7m (Br-substituted) show moderate cytotoxicity (IC50 values: 2.5–5.0 µM), highlighting halogen-dependent efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
